Methyl 2-chloro-5-nitrophenylacetate
CAS No.: 219712-63-7
Cat. No.: VC11691504
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219712-63-7 |
|---|---|
| Molecular Formula | C9H8ClNO4 |
| Molecular Weight | 229.62 g/mol |
| IUPAC Name | methyl 2-(2-chloro-5-nitrophenyl)acetate |
| Standard InChI | InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 |
| Standard InChI Key | NMTXRGYKJNMEFK-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
| Canonical SMILES | COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Introduction
Structural and Physicochemical Properties
Methyl 2-chloro-5-nitrophenylacetate features a phenyl ring substituted with chlorine at position 2 and a nitro group at position 5, with an acetate ester moiety at the benzylic position. Its IUPAC name, methyl 2-(2-chloro-5-nitrophenyl)acetate, reflects this arrangement. Key identifiers include the SMILES string COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl and the InChIKey NMTXRGYKJNMEFK-UHFFFAOYSA-N.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol |
| CAS Number | 219712-63-7 |
| PubChem CID | 60096554 |
| SMILES | COC(=O)CC1=C(C=CC(=C1)N+[O-])Cl |
The compound’s nitro and chloro groups confer electron-withdrawing effects, influencing its reactivity in electrophilic substitution and nucleophilic acyl substitution reactions. Its ester group enhances solubility in organic solvents, making it a versatile intermediate.
| Parameter | Condition |
|---|---|
| Catalyst | ZnCl₂ or SnCl₄ |
| Temperature | 90–100°C |
| Solvent | Orthoesters (e.g., triethyl orthoformate) |
| Reaction Time | 4–6 hours |
Purification Techniques
Purification of chlorinated nitroaromatics often involves recrystallization or solvent extraction. For 2-chloro-5-nitrobenzaldehyde, recrystallization from ethanol or chloroform/ligroin mixtures yields high-purity products . Applying these methods, Methyl 2-chloro-5-nitrophenylacetate could be purified via:
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Cooling Crystallization: Post-reaction cooling to 20°C followed by filtration .
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Solvent Extraction: Ethyl acetate partitioning with sodium bicarbonate washes to remove acidic impurities .
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Activated Carbon Treatment: Adsorption of colored byproducts during recrystallization .
Applications in Organic Synthesis
Methyl 2-chloro-5-nitrophenylacetate serves as a multifunctional building block:
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Pharmaceutical Intermediates: Nitro groups are precursors to amines via reduction, enabling access to bioactive molecules.
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Agrochemicals: Chlorinated aromatics are prevalent in herbicides and insecticides.
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Coordination Chemistry: The nitro group can act as a ligand in metal-organic frameworks (MOFs).
Environmental Impact and Degradation
Chlorinated nitroaromatics like 2-chloro-5-nitrophenol exhibit limited microbial degradation, with few bacteria capable of cleaving the aromatic ring . Although Methyl 2-chloro-5-nitrophenylacetate’s environmental fate is unstudied, analogous compounds persist in ecosystems, underscoring the need for advanced remediation strategies.
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